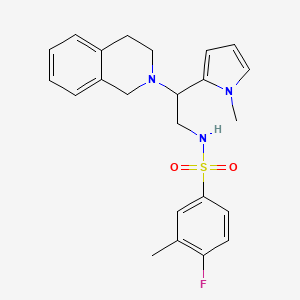

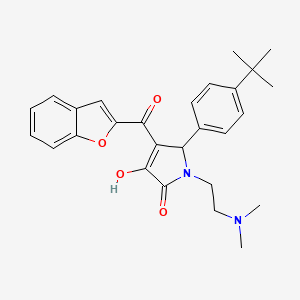

![molecular formula C22H34ClNO2 B2713300 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride CAS No. 1216398-67-2](/img/structure/B2713300.png)

1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a hydroxyl group (-OH), an ether group (-O-), and an amino group (-NH2), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The adamantane structure is rigid and highly symmetrical, which could influence the compound’s physical and chemical properties. The presence of the hydroxyl, ether, and amino groups also adds polarity to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as esterification or oxidation. The ether group is generally quite stable but could potentially be cleaved under acidic conditions. The amino group could engage in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the adamantane structure could contribute to the compound’s stability and rigidity. The presence of the polar functional groups could influence properties such as solubility and boiling/melting points .Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives, including 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride, have been synthesized and studied for their chemical properties. The synthesis involves the Mannich reaction, offering a pathway to β-Aminoketones and other complex adamantane derivatives. These compounds are of interest for their potential as intermediates in pharmaceuticals and materials science due to the adamantane core's stability and ability to enhance lipophilicity (Makarova et al., 2002; Shadrikova et al., 2016).

Molecular Interactions and Analysis

Studies on adamantane derivatives have also focused on understanding their non-covalent interactions, crystal structures, and molecular behaviors. For instance, adamantane-1,3,4-thiadiazole hybrids demonstrated significant insights into intra- and intermolecular interactions through crystallography and quantum theory analysis, suggesting potential for fine-tuning molecular properties for specific applications (El-Emam et al., 2020).

Catalysis and Organic Synthesis

Adamantane derivatives have been utilized as ligands or components in catalytic systems, influencing reactions such as hydroxylation of alkanes. Their unique structure can impact the catalytic efficiency and selectivity, highlighting the importance of the adamantane moiety in designing more effective and selective catalysts (Sankaralingam & Palaniandavar, 2014).

Structural and Material Applications

The adamantane structure contributes to the development of materials with specific characteristics, such as enhanced stability and unique interaction capabilities. For example, adamantane-based ester derivatives have been explored for their structural properties and potential applications in materials science, reflecting the wide-ranging implications of these compounds beyond biological activity (Kumar et al., 2015).

Future Directions

properties

IUPAC Name |

1-(1-adamantyloxy)-3-[benzyl(ethyl)amino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2.ClH/c1-2-23(14-17-6-4-3-5-7-17)15-21(24)16-25-22-11-18-8-19(12-22)10-20(9-18)13-22;/h3-7,18-21,24H,2,8-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNAPTAEMYMNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)

![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)